

cycloundecyne structure and properties

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Compound of Interest

Compound Name: Cycloundecyne

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An In-depth Technical Guide to **Cycloundecyne**: Structure, Properties, and Applications

Introduction

Cycloundecyne is a cycloalkyne, a class of organic molecules characterized by a carbon-carbon triple bond within a ring structure.^[1] As a medium-sized ring, **cycloundecyne** exhibits significant ring strain, which profoundly influences its stability and reactivity. This inherent strain makes it a valuable reagent in chemical synthesis, particularly in the field of bioorthogonal chemistry. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **cycloundecyne**, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Cycloundecyne possesses the chemical formula $C_{11}H_{18}$.^{[1][2]} The defining feature of its structure is an eleven-membered carbon ring containing a single triple bond. This configuration forces the C-C \equiv C-C dihedral angle to deviate significantly from the ideal 180° , leading to substantial angle and torsional strain.^{[3][4][5]} This high degree of strain is the primary driver of its reactivity.

Physicochemical Properties

The key physicochemical properties of **cycloundecyne** are summarized in the table below. These computed properties provide essential information for its handling and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈	[1][2]
Molecular Weight	150.26 g/mol	[1][2]
Exact Mass	150.140850574 Da	[1]
IUPAC Name	Cycloundecyne	[1]
CAS Number	702-32-9	[1][2]
SMILES	C1CCCCC#CCCCC1	[1]
InChIKey	PJIYBBSKJDMKBC-UHFFFAOYSA-N	[1][2]
XLogP3-AA	4.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **cycloundecyne**. The following table outlines the expected spectroscopic signatures based on its structure.

Spectroscopy Type	Expected Signature
^1H NMR	Multiple signals in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene protons of the ring. Protons adjacent to the alkyne may show a downfield shift.
^{13}C NMR	Signals for the sp-hybridized carbons of the alkyne would appear in the range of δ 80-100 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the sp ³ -hybridized carbons.
IR Spectroscopy	A characteristic weak C \equiv C stretching absorption band is expected around 2100-2260 cm ⁻¹ . C-H stretching bands for sp ³ hybridized carbons would appear just below 3000 cm ⁻¹ .
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 150.26.

Synthesis and Reactivity

Due to its high reactivity, **cycloundecyne** is often synthesized and used in situ.^[6] A common synthetic approach involves the dehydrohalogenation of a suitable precursor.

General Synthetic Protocol: Dehydrohalogenation

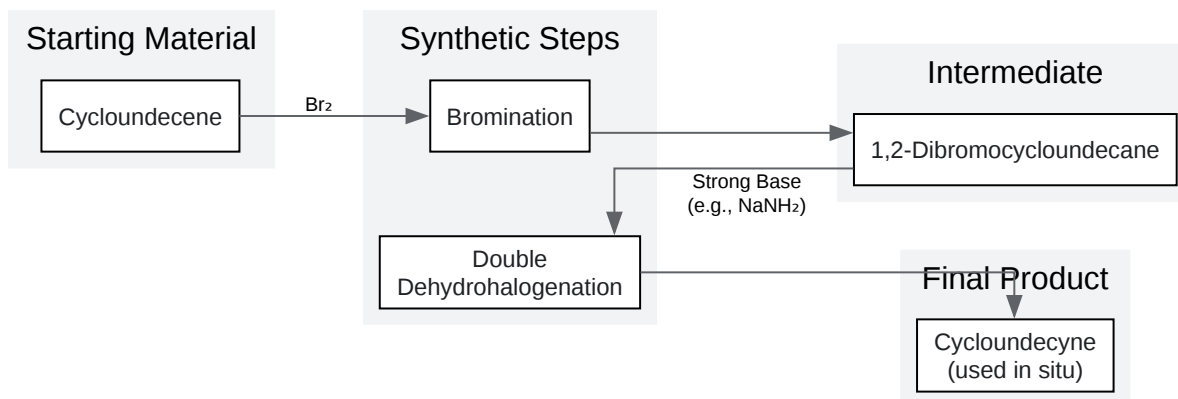
A representative synthesis of **cycloundecyne** can be achieved through the double dehydrohalogenation of 1,2-dibromocycloundecane. This method is analogous to the synthesis of other medium-ring cycloalkynes like cyclodecyne.^[6]

Experimental Protocol:

- **Precursor Preparation:** Cycloundecene is brominated to yield 1,2-dibromocycloundecane.
- **Reaction Setup:** The 1,2-dibromocycloundecane is dissolved in a high-boiling point, inert solvent (e.g., mineral oil).

- **Base Addition:** A strong base, such as sodium amide (NaNH_2) or potassium tert-butoxide, is slowly added to the reaction mixture at an elevated temperature.
- **Reaction Progression:** The mixture is heated under reflux to promote the double elimination of hydrogen bromide, leading to the formation of the triple bond.
- **Workup and Isolation:** The reaction is quenched, and the product is typically used immediately in a subsequent reaction (e.g., a cycloaddition) rather than being isolated and stored.^[6]

General Synthesis Workflow for Cycloundecyne



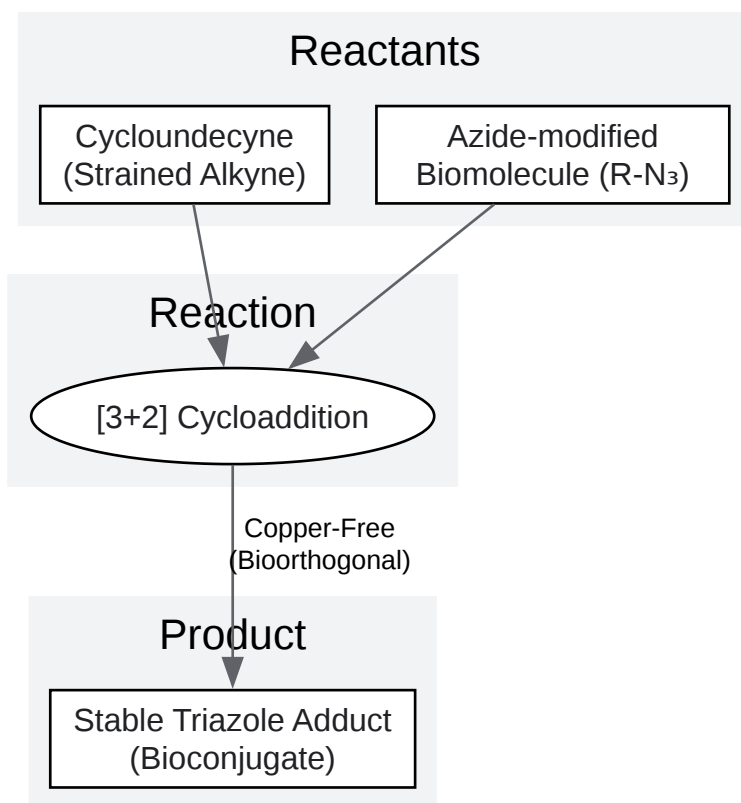
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A generalized workflow for the synthesis of **cycloundecyne**.

Reactivity in Copper-Free Click Chemistry

The primary application of **cycloundecyne** stems from its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.^{[7][8]} This type of "click chemistry" is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.^[7] The high ring strain of **cycloundecyne** significantly lowers the activation energy for the [3+2] cycloaddition with azides, obviating the need for a cytotoxic copper(I) catalyst.^{[7][9]}

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



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Logical flow of a SPAAC reaction involving **cycloundecyne**.

Applications in Drug Development and Research

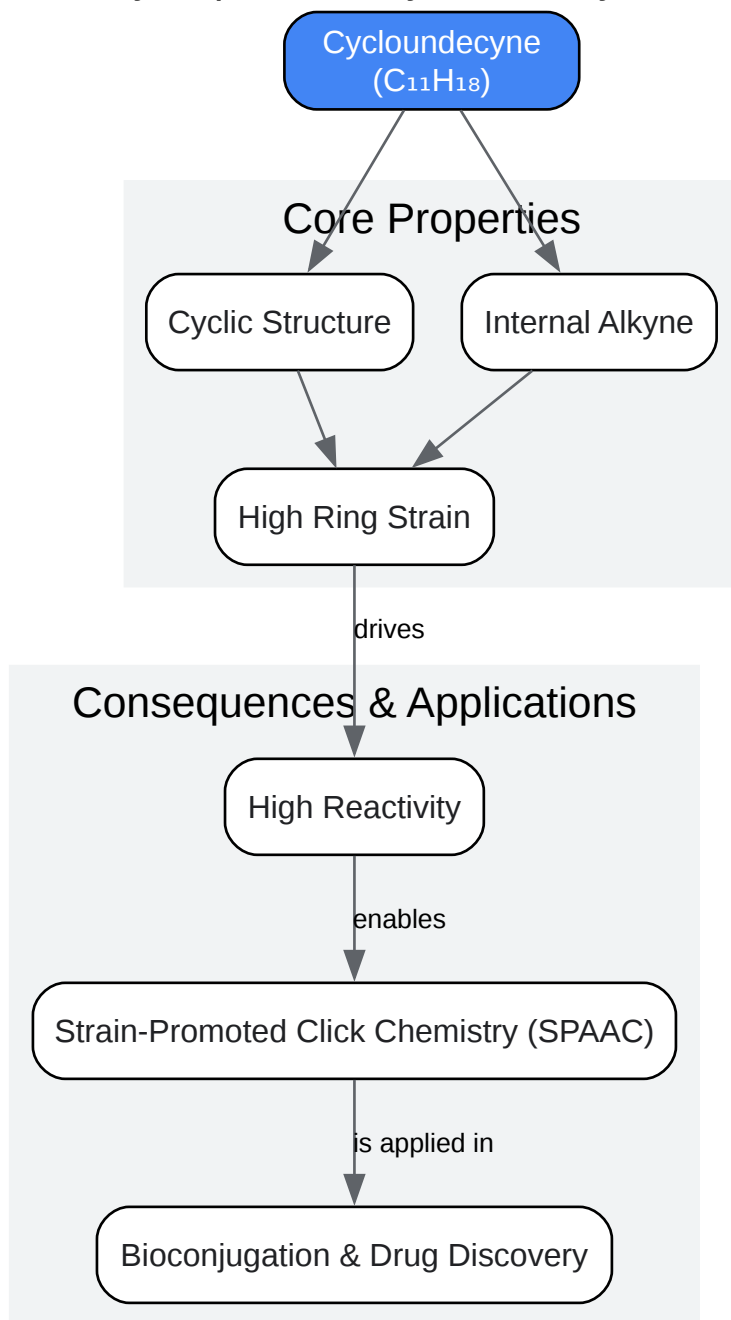
The ability to perform click chemistry in the absence of a metal catalyst makes **cycloundecyne** and its derivatives highly valuable tools in chemical biology and drug development.^{[10][11]}

- **Bioconjugation:** **Cycloundecyne** can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This allows for the attachment of reporter molecules like fluorescent dyes or affinity tags.^[10]
- **Drug Discovery:** In drug discovery, click chemistry is employed in the synthesis of compound libraries and for linking drug molecules to targeting moieties.^[11]
- **Materials Science:** The robust nature of the triazole linkage formed in click reactions is utilized in the development of novel polymers and functionalized surfaces.^[10]

Computational Modeling

Computational studies, such as those using density functional theory (DFT), can provide insights into the structure, stability, and reactivity of **cycloundecyne**.^[12] Molecular modeling helps in understanding the strain energy and predicting the reaction kinetics of SPAAC reactions.^{[13][14][15]} These computational approaches are invaluable for designing new strained alkynes with tailored reactivity for specific applications.

Key Aspects of Cycloundecyne



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Relationship between the structure and utility of **cycloundecyne**.

Conclusion

Cycloundecyne is a strained cycloalkyne with significant utility in modern organic chemistry. Its high reactivity, driven by ring strain, makes it an ideal substrate for copper-free click chemistry. This property has led to its widespread use in bioconjugation, drug discovery, and materials science, enabling the precise and efficient modification of complex molecules in diverse environments. Further research into the synthesis and reactivity of **cycloundecyne** and other strained alkynes will undoubtedly continue to expand the toolkit available to chemists and biologists.

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